3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid
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Overview
Description
3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid is a synthetic organic compound that features an indole moiety, a sulfonamide group, and a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonylation: The acetylated indole undergoes sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Amidation: The sulfonylated indole is reacted with 3-aminopropanoic acid under coupling conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent due to the presence of the sulfonamide group.
- Explored for its anticancer properties, as indole derivatives are known to interact with various biological targets.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in research for the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, altering their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Sulfanilamide: A simple sulfonamide used as an antibiotic.
Comparison:
Indole-3-acetic acid: is primarily used in plant biology, whereas 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid has broader applications in medicinal chemistry.
Sulfanilamide: is simpler in structure and primarily used for its antibacterial properties, while the target compound has a more complex structure and potential for diverse biological activities.
This compound’s unique combination of an indole moiety, sulfonamide group, and propanoic acid chain makes it a versatile molecule with significant potential in various fields of scientific research.
Properties
IUPAC Name |
3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(16)15-7-5-10-8-11(2-3-12(10)15)21(19,20)14-6-4-13(17)18/h2-3,8,14H,4-7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZTZHBEWMTCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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